3-Fluoro-5-(methoxymethyl)benzoic acid
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Overview
Description
3-Fluoro-5-(methoxymethyl)benzoic acid: is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a methoxymethyl group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include a base (such as potassium carbonate), a solvent (such as toluene or ethanol), and a temperature range of 80-100°C.
Industrial Production Methods: Industrial production of 3-Fluoro-5-(methoxymethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of 3-Fluoro-5-(methoxymethyl)benzaldehyde or this compound derivatives.
Reduction: Formation of 3-Fluoro-5-(methoxymethyl)benzyl alcohol or 3-Fluoro-5-(methoxymethyl)benzaldehyde.
Scientific Research Applications
Chemistry: 3-Fluoro-5-(methoxymethyl)benzoic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its unique structure allows for the exploration of new pharmacophores and the development of compounds with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(methoxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxymethyl group can influence its solubility and bioavailability .
Comparison with Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-Bromo-5-fluorobenzoic acid
- 3-Amino-5-(trifluoromethyl)benzoic acid
Comparison: 3-Fluoro-5-(methoxymethyl)benzoic acid is unique due to the presence of both a fluorine atom and a methoxymethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, compared to similar compounds. For instance, 3-Fluoro-5-(trifluoromethyl)benzoic acid has a trifluoromethyl group, which significantly increases its electron-withdrawing capability, while 3-Bromo-5-fluorobenzoic acid contains a bromine atom, which can participate in different types of chemical reactions .
Properties
IUPAC Name |
3-fluoro-5-(methoxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIVFVSSZLKOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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